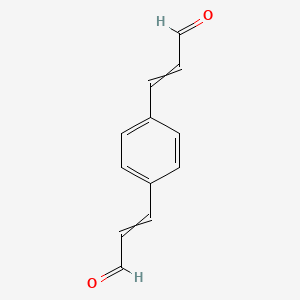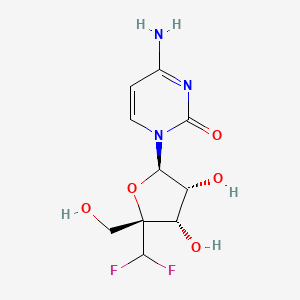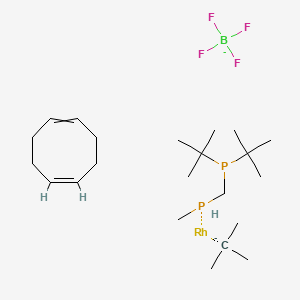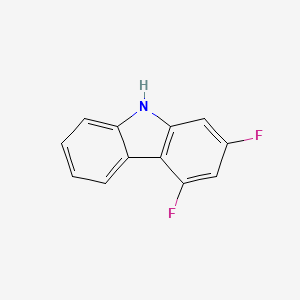
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and carbon-carbon or carbon-heteroatom bond-forming reactions .
Méthodes De Préparation
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the reaction of pentamethylcyclopentadienylruthenium chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and degradation of the product. The resulting compound is then purified through recrystallization .
Analyse Des Réactions Chimiques
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate undergoes several types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate involves the coordination of the ruthenium center with the reactant molecules. This coordination activates the reactants, facilitating the desired chemical transformation. The compound’s catalytic activity is attributed to the unique electronic and steric properties of the pentamethylcyclopentadienyl and acetonitrile ligands, which stabilize the reactive intermediates and transition states .
Comparaison Avec Des Composés Similaires
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(i)hexafluorophosphate can be compared with other similar compounds, such as:
Tris(acetonitrile)cyclopentadienylruthenium(ii)hexafluorophosphate: This compound has a similar structure but lacks the pentamethyl groups on the cyclopentadienyl ring.
Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(ii)hexafluorophosphate: This compound has a similar structure but with a different oxidation state of ruthenium.
The uniqueness of this compound lies in its ability to stabilize reactive intermediates and transition states, making it a highly effective catalyst for various chemical reactions .
Propriétés
Formule moléculaire |
C16H24F6N3PRu- |
|---|---|
Poids moléculaire |
504.4 g/mol |
Nom IUPAC |
acetonitrile;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);hexafluorophosphate |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-7-6-10(4,5)9(3)8(7)2;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q-1;;;;-1;+1 |
Clé InChI |
AXRHZTMSCBROMS-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.CC#N.CC1=[C-]C(C(=C1C)C)(C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)


